molecular formula C30H27NO6 B11123023 methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11123023
M. Wt: 497.5 g/mol
InChI Key: VLCPLJQOAREKFD-RFBIWTDZSA-N
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Description

Methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that features a variety of functional groups, including a benzofuran moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the pyrrole ring, and finally the esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

Methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C30H27NO6/c1-18-16-23-17-22(12-13-24(23)37-18)27(32)25-26(20-8-10-21(11-9-20)30(35)36-2)31(29(34)28(25)33)15-14-19-6-4-3-5-7-19/h3-13,17-18,26,32H,14-16H2,1-2H3/b27-25-

InChI Key

VLCPLJQOAREKFD-RFBIWTDZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)O

Origin of Product

United States

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